molecular formula C16H19N3 B13858947 4,6-Dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindol-5-amine

4,6-Dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindol-5-amine

Cat. No.: B13858947
M. Wt: 253.34 g/mol
InChI Key: KHENGYSKBAIWSZ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindol-5-amine is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a pyridine ring attached to the indole structure, which is further substituted with methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindol-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through the condensation of pyridine derivatives with indole precursors. This intermediate is then subjected to further reactions, such as methylation and amination, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as phase transfer catalysis and the use of environmentally friendly reagents like dimethyl carbonate for methylation are often employed . These methods not only improve efficiency but also reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

4,6-Dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindol-5-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindol-5-amine stands out due to its unique combination of the indole and pyridine structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

4,6-dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindol-5-amine

InChI

InChI=1S/C16H19N3/c1-11-8-15-14(12(2)16(11)17)5-7-19(15)10-13-4-3-6-18-9-13/h3-4,6,8-9H,5,7,10,17H2,1-2H3

InChI Key

KHENGYSKBAIWSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCN2CC3=CN=CC=C3)C(=C1N)C

Origin of Product

United States

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